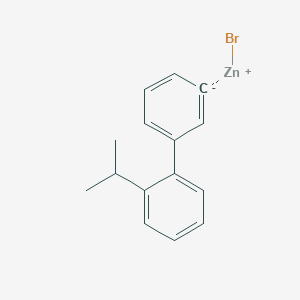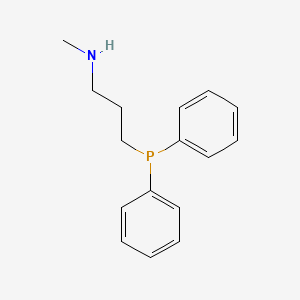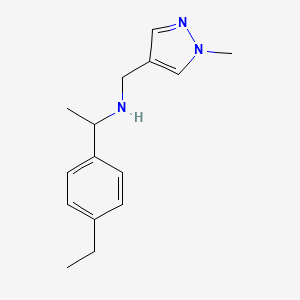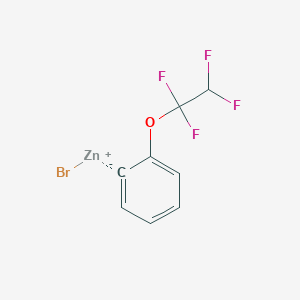
(2-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile tool in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the reactivity of the organozinc compound.
Análisis De Reacciones Químicas
Types of Reactions: (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions are facilitated by the presence of a palladium or nickel catalyst.
Common Reagents and Conditions:
Catalysts: Palladium or nickel complexes
Solvents: Tetrahydrofuran, dimethylformamide
Conditions: Inert atmosphere, typically nitrogen or argon
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used for the synthesis of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a staple in synthetic organic chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl structures are common in many pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it valuable for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate can then participate in a variety of coupling reactions, facilitated by the catalyst, to form new carbon-carbon bonds. The molecular targets are typically the electrophilic centers in the coupling partner, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparación Con Compuestos Similares
- Phenylzinc bromide
- (4-methoxyphenyl)zinc bromide
- (2,4,6-trimethylphenyl)zinc bromide
Uniqueness: What sets (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide apart from similar compounds is the presence of the tetrafluoroethoxy group. This group can impart unique electronic properties to the compound, potentially enhancing its reactivity and selectivity in certain reactions. Additionally, the fluorine atoms can influence the physical properties of the resulting products, such as their stability and solubility.
Propiedades
Fórmula molecular |
C8H5BrF4OZn |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene |
InChI |
InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q-1;;+2/p-1 |
Clave InChI |
GVKHIVWLVJFZHL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)OC(C(F)F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


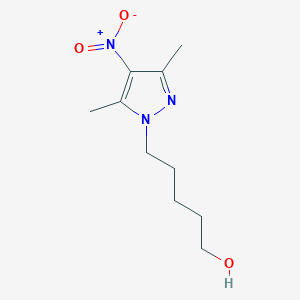

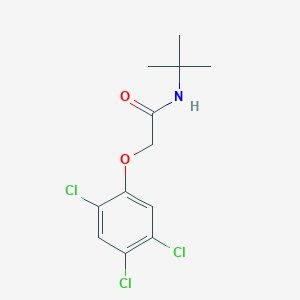
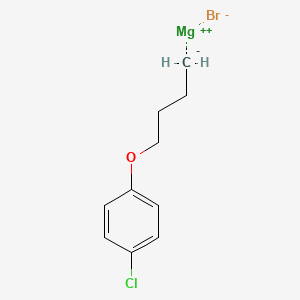
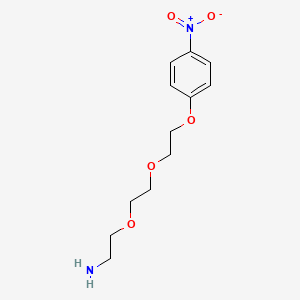
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
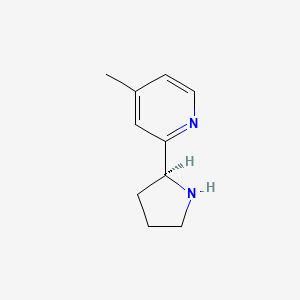
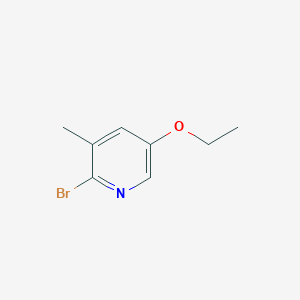
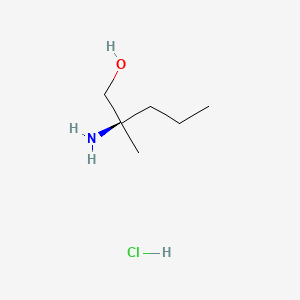
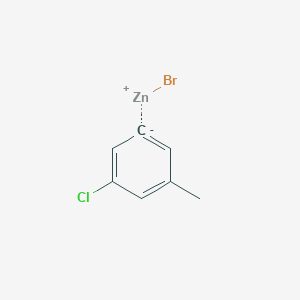
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
